molecular formula C8H13ClN2O B2978440 2-(Piperidin-4-yl)oxazole hydrochloride CAS No. 2034206-91-0

2-(Piperidin-4-yl)oxazole hydrochloride

Cat. No. B2978440
CAS RN: 2034206-91-0
M. Wt: 188.66
InChI Key: RMGSOJVLEFZEQB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)oxazole hydrochloride is a chemical compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, which are of great interest in organic chemistry due to their diverse synthetic procedures and significant physiological and industrial applications .


Synthesis Analysis

The synthesis of oxazoles, including this compound, involves complex and intriguing procedures . The synthesis of piperidine derivatives has been a widespread practice due to their importance in drug design . A series of benzohomoadamantane-based amides, which are similar to the compound , have been synthesized and evaluated as soluble epoxide hydrolase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H .


Chemical Reactions Analysis

The chemical reactions involving oxazoles are complex and diverse . The reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, have been summarized in recent scientific literature .

Scientific Research Applications

Synthesis and Derivative Formation

2-(Piperidin-4-yl)oxazole hydrochloride and its derivatives have been explored in various synthetic pathways to produce compounds with potential biological activities. For instance, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, including those with piperidino groups, have been synthesized. These derivatives undergo facile acid hydrolysis and further react with various agents to form 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, showcasing the compound's versatility in synthetic organic chemistry (Vyzhdak et al., 2005).

Ligand Activity in Drug Discovery

The piperidino group, as found in this compound, has been identified in high-affinity ligands for human dopamine receptors, indicating its potential in the design of selective neurological drugs. Specifically, compounds with 4-substituted piperidine were found optimal for affinity and selectivity towards dopamine receptors, highlighting the structural significance of the piperidino moiety in medicinal chemistry (Rowley et al., 1997).

Antimicrobial and Antifungal Applications

Compounds synthesized from this compound derivatives have shown promising antimicrobial and antifungal activities. Novel 1,2,4-triazoles-3-thiones derived from natural piperine, which structurally incorporate the piperidinyl moiety, exhibited significant trypanocidal activity against Trypanosoma cruzi, suggesting potential in treating parasitic infections (Franklim et al., 2013). Additionally, novel 3-substituted 5,6-diphenyl-1,2,4-triazines, featuring a piperidine ring, demonstrated antifungal properties, further indicating the utility of piperidine derivatives in developing antifungal agents (Sangshetti & Shinde, 2010).

Anti-inflammatory and Pain Management

The piperidine moiety, as part of more complex molecules like those derived from this compound, has been explored in the context of anti-inflammatory and pain management. Compounds with a piperidine backbone have shown efficacy in reducing chronic pain in animal models, suggesting potential therapeutic applications in pain management and inflammation (Jung et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-(Piperidin-4-yl)oxazole hydrochloride is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have diverse biological activities .

Safety and Hazards

The safety data sheet for a similar compound indicates that it could be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(Piperidin-4-yl)oxazole hydrochloride, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-4-yl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGSOJVLEFZEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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